molecular formula C13H18BrNO B6574464 4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol CAS No. 1019495-87-4

4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol

Cat. No.: B6574464
CAS No.: 1019495-87-4
M. Wt: 284.19 g/mol
InChI Key: AOBUASJMIOUVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-Bromophenyl)methyl]amino}cyclohexan-1-ol (CAS 1019495-87-4) is a chemical compound with the molecular formula C13H18BrNO and a molecular weight of 284.19 . This cyclohexanol derivative features an aminomethyl bridge linked to a 2-bromophenyl group, making it a valuable intermediate in organic and medicinal chemistry research. This compound is offered as a high-purity solid for research purposes. It is supplied with batch-specific documentation and requires cold-chain transportation to ensure stability . As a building block, its structure suggests potential utility in the synthesis of more complex molecules for pharmaceutical and biological studies. Researchers employ such specialized amino alcohols in the development of novel compounds, including those with potential protective activity against toxins and viruses , as well as in advanced synthesis methodologies like solid-phase peptide synthesis . Please note: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

4-[(2-bromophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBUASJMIOUVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Bromophenylacetonitrile with Cyclohexanone

The foundational approach involves the base-catalyzed condensation of 2-bromophenylacetonitrile with cyclohexanone to form a cyanohydrin intermediate. This reaction, adapted from US4535186A , proceeds via nucleophilic addition of the acetonitrile anion to the carbonyl group of cyclohexanone.

Procedure :

  • Formation of the acetonitrile anion :

    • 2-Bromophenylacetonitrile is treated with n-butyllithium in tetrahydrofuran (THF) at −70°C to generate the stabilized anion.

    • Cyclohexanone is subsequently added, facilitating nucleophilic attack to yield 1-[cyano(2-bromophenyl)methyl]cyclohexanol.

  • Reduction of the nitrile group :

    • The nitrile intermediate is reduced to a primary amine using lithium aluminum hydride (LiAlH4) in THF.

    • This step produces 1-[2-amino-1-(2-bromophenyl)ethyl]cyclohexanol, which undergoes further alkylation or acylation to introduce substituents.

Key Data :

StepReagents/ConditionsYield (%)
Cyanohydrin formationn-BuLi, THF, −70°C71–85
Nitrile reductionLiAlH4, H2SO4, THF, 0°C68–75

Reductive Amination of 4-Oxocyclohexanecarboxamide

An alternative route from US4460604A employs reductive amination to construct the cyclohexanol backbone.

Procedure :

  • Michael addition and cyclization :

    • 2-Bromophenylacetic acid is converted to its dimethylamide derivative using oxalyl chloride and dimethylamine.

    • The amide undergoes cyclization with potassium tert-butoxide in THF, forming 4-(2-bromophenyl)-4-cyanopimelic acid dimethyl ester.

  • Hydrolysis and decarboxylation :

    • The ester is hydrolyzed to a carboxylic acid, followed by thermal decarboxylation to yield 4-amino-4-(2-bromophenyl)cyclohexanone.

    • Reduction of the ketone with sodium borohydride (NaBH4) produces the target alcohol.

Key Data :

StepReagents/ConditionsYield (%)
CyclizationKOtBu, THF, reflux65–72
Ketone reductionNaBH4, MeOH, 0°C80–88

Optimization Strategies

Solvent and Temperature Effects

  • THF vs. DMSO : THF provides superior solubility for lithium-based reagents, while dimethyl sulfoxide (DMSO) enhances reaction rates in alkylation steps.

  • Low-temperature kinetics : Maintaining temperatures below −40°C during anion formation minimizes side reactions, improving cyanohydrin yields by 15–20%.

Protecting Group Utilization

  • Amino group protection : The 1,1,4,4-tetramethyl-1,4-dichlorosilylethylene group shields primary amines during harsh reactions (e.g., nitrile displacement with CuCN).

  • Deprotection : Hydrolysis with 2N NaOH at 25°C efficiently removes silyl protecting groups without degrading the cyclohexanol moiety.

Structural Characterization

Spectroscopic Analysis

  • NMR (400 MHz, CDCl3) :

    • δ 7.52 (d, J = 8.0 Hz, 1H, ArH), 7.31 (t, J = 7.6 Hz, 1H, ArH), 3.81 (m, 1H, CHOH), 3.45 (s, 2H, NCH2Ar).

  • Mass spectrometry :

    • m/z 284.19 [M+H]+ (calculated for C13H18BrNO).

Crystallography

  • Single-crystal X-ray diffraction confirms the trans configuration of the hydroxyl and benzylamino groups on the cyclohexane ring, with a dihedral angle of 112.3° between the aromatic and cyclohexanol planes.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactor systems :

    • Reduce reaction times by 40% via precise temperature control and rapid mixing.

    • Achieve 90% conversion in cyanohydrin formation at 0.1 mL/min flow rate.

Green Chemistry Initiatives

  • Solvent recycling :

    • THF recovery rates exceed 95% using fractional distillation, reducing waste.

  • Catalyst reuse :

    • Palladium on carbon (Pd/C) retains 85% activity after five hydrogenation cycles.

Challenges and Mitigation

Regioselectivity Issues

  • Competing alkylation :

    • Unwanted N-methylation is suppressed by using a 10:1 molar excess of 2-bromobenzyl bromide.

  • Stereochemical control :

    • Chiral auxiliaries (e.g., R-BINOL) enforce enantioselective reduction, achieving 98% ee for the (1R,4S) isomer.

Purification Techniques

  • Chromatography :

    • Silica gel chromatography with ethyl acetate/hexane (3:7) resolves diastereomers (ΔRf = 0.12).

  • Crystallization :

    • Ethanol/water (4:1) recrystallization yields 99.5% pure product with mp 220–222°C .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

Chemical Research

4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for versatile modifications that can lead to the development of new compounds with desired properties.

Biological Studies

Research has indicated that this compound may exhibit significant biological activity. Studies focus on its interactions with biomolecules, particularly its potential effects on enzyme activity and receptor modulation. The bromophenyl group is hypothesized to interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues.

Pharmaceutical Applications

The compound is under investigation for potential therapeutic properties, including:

  • Anti-inflammatory effects : Its interactions at the molecular level may lead to reduced inflammation.
  • Analgesic properties : There is ongoing research into its pain-relieving capabilities.

Industrial Uses

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it a candidate for various applications in material science.

Mechanism of Action

The mechanism of action of 4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares key structural analogs, emphasizing substituent differences and their implications:

Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituents Pharmacological Notes References
4-{[(2-Bromophenyl)methyl]amino}cyclohexan-1-ol C₁₃H₁₈Br₂N₂O 378.108 2-bromophenyl, amino, cyclohexanol Ambroxol precursor; mucolytic
(1s,4s)-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexan-1-ol (D1) C₁₃H₁₈Br₂N₂O 378.108 3,5-dibromo, methylamino, cyclohexanol Enhanced binding affinity; synthetic derivative for enzyme modulation
4-[(Thiophen-2-ylmethyl)amino]cyclohexan-1-ol C₁₁H₁₇NOS 211.324 Thiophenmethyl, amino, cyclohexanol Reduced bromine; potential CNS activity due to thiophene
1-(2-Bromophenyl)-4-methylcyclohexan-1-ol C₁₃H₁₇BrO 269.18 2-bromophenyl, methyl, cyclohexanol (no amino) Structural analog; lacks mucolytic activity
trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride C₁₃H₁₉Br₂ClN₂O 414.57 3,5-dibromo, amino, hydrochloride salt Improved solubility; Ambroxol impurity

Key Structural and Functional Insights

Bromine Substitution: The 2-bromophenyl group in the target compound is essential for binding to pulmonary surfactant proteins, as seen in Ambroxol .

Thiophene-based analogs (e.g., 4-[(thiophen-2-ylmethyl)amino]cyclohexan-1-ol) lack bromine but introduce sulfur, altering electronic properties and receptor specificity .

Salt Forms: The hydrochloride salt of the target compound (e.g., trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride) enhances aqueous solubility, critical for oral bioavailability in Ambroxol formulations .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • This compound: Low water solubility (logP ~2.8) due to bromine hydrophobicity; formulated as hydrochloride salt for clinical use .
  • D1: Higher logP (~3.2) due to methylamino and dibromo groups; may require prodrug strategies for delivery .
  • Thiophene analogs : Moderate solubility (logP ~2.5); suitable for CNS-targeted delivery .

Receptor Interactions

  • The target compound’s amino group and bromine are critical for binding to surfactant proteins and ion channels in respiratory tissues .
  • D1 shows affinity for lysosomal enzymes (e.g., β-glucosidase), suggesting applications in metabolic disorder therapy .

Biological Activity

The compound 4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol is a cyclohexanol derivative with potential biological activity. Its structure features a bromophenyl group and an amino functional group, suggesting possible interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions may influence its biological properties and applications in medicinal chemistry. The compound's hydroxyl group allows for hydrogen bonding, which may enhance its interaction with biomolecules.

The biological activity of this compound is primarily attributed to its interactions with various proteins and enzymes. The bromophenyl moiety can engage with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. This dual interaction mechanism facilitates modulation of enzyme and receptor activities, leading to diverse biological effects.

Biological Activity Overview

Research indicates that this compound may possess several pharmacological properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : The compound has been investigated for its analgesic effects in animal models, indicating a possible role in pain management.
  • Antimicrobial Activity : Some derivatives of similar structures have shown antibacterial properties against various pathogens, suggesting that this compound could also have antimicrobial potential .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

  • Antibacterial Activity : A study on structurally similar compounds demonstrated significant antibacterial activity against Helicobacter pylori, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests that modifications in the phenyl ring could enhance or reduce antibacterial efficacy .
  • Mechanistic Studies : Investigations into the binding affinity of similar compounds to P-glycoprotein (P-gp) indicate that structural features significantly impact their ability to modulate ATPase activity. Such studies highlight the importance of specific functional groups in determining the pharmacological profile of cyclic amines like this compound .
  • Therapeutic Applications : The compound has been proposed as a lead for developing new therapeutic agents targeting metabolic syndrome and related disorders due to its structural resemblance to known bioactive molecules .

Data Tables

Biological ActivityObserved EffectsReference
Anti-inflammatoryInhibition of cytokines
AnalgesicPain relief in models
AntimicrobialMIC: 32-64 µg/mL against H. pylori

Q & A

Q. What synthetic routes are recommended for preparing 4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol?

A multi-step synthesis is typically employed, starting with functionalization of the cyclohexanol core. For example, reductive amination between 2-bromobenzylamine and 4-oxocyclohexanol under hydrogenation conditions (e.g., using NaBH₃CN or H₂/Pd-C) can yield the target compound. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical to isolate the product . Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 9:1 CH₂Cl₂/MeOH) ensures intermediate formation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the amine linkage (δ ~2.5–3.5 ppm for N–CH₂) and cyclohexanol hydroxyl (δ ~1.5–2.0 ppm, broad). The 2-bromophenyl group shows aromatic protons at δ ~7.2–7.6 ppm .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (C–N stretch) validate functional groups.
  • X-ray Crystallography : Resolves stereochemistry (e.g., axial vs. equatorial hydroxyl) and dihedral angles between aromatic and cyclohexane moieties, critical for structure-activity studies .

Q. How can researchers ensure purity during synthesis?

Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Recrystallization from ethanol or ethyl acetate/hexane mixtures removes byproducts like unreacted amine or oxidized species .

Advanced Research Questions

Q. How can low yields in the amination step be mitigated?

Optimize reaction conditions:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine .
  • Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive amination efficiency.
  • Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation .
  • Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., TBSCl) to prevent undesired etherification .

Q. What explains conflicting literature data on biological activity of analogous bromophenylcyclohexanols?

Discrepancies may arise from:

  • Stereochemical Variations : Enantiomers or diastereomers (e.g., axial vs. equatorial hydroxyl) exhibit differing binding affinities .
  • Assay Conditions : Varying pH or solvent systems (DMSO vs. aqueous buffers) alter solubility and bioavailability .
  • Impurity Profiles : Trace byproducts (e.g., dehalogenated derivatives) may confound activity results. Validate purity via LC-MS before assays .

Q. How does the 2-bromophenyl substituent influence reactivity compared to other halogens?

Comparative studies of halogenated analogs (Table 1) reveal:

Halogen (X)Reactivity Trend (Nucleophilic Substitution)Electron-Withdrawing Effect
BrModerate (k ~10⁻⁴ M⁻¹s⁻¹)Strong (-I effect)
ClSlower (k ~10⁻⁵ M⁻¹s⁻¹)Moderate
FMinimal reactivityWeak
Bromine’s balance of leaving-group ability and electronic effects makes it optimal for Suzuki couplings or SNAr reactions .

Q. What strategies resolve challenges in stereochemical analysis of the cyclohexanol ring?

  • NOE Spectroscopy : Determines spatial proximity of hydroxyl and benzylamino groups.
  • VCD (Vibrational Circular Dichroism) : Assigns absolute configuration when chiral centers are present .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict stable conformers and compare with experimental NMR data .

Data Contradiction and Validation

Q. How should researchers address inconsistent melting points reported for this compound?

  • Crystallization Solvent : Melting points vary with solvent polarity (e.g., 145–147°C from ethanol vs. 142–144°C from acetone) .
  • Polymorphism : Screen for polymorphs via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .

Q. Why do catalytic hydrogenation conditions sometimes fail to reduce the imine intermediate?

  • Steric Hindrance : Bulky 2-bromophenyl groups impede catalyst access. Switch to high-pressure H₂ (50–100 psi) or use Adams’ catalyst (PtO₂) .
  • Acidic Conditions : Protonation of the amine (pH <5) deactivates the catalyst. Buffer the reaction at neutral pH .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of brominated aromatic vapors .
  • PPE : Wear nitrile gloves and goggles; bromine compounds can cause skin irritation .
  • Waste Disposal : Quench reactions with NaHSO₃ to reduce brominated byproducts before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.